5-Benzyl-5-phenylimidazolidine-2,4-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-5-phenylimidazolidine-2,4-dione typically involves the reaction of benzylamine and phenylisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert it into different imidazolidine derivatives with altered functional groups.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various imidazolidine derivatives with different functional groups, which can be further utilized in chemical synthesis and research .
Scientific Research Applications
5-Benzyl-5-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
5-Phenylimidazolidine-2,4-dione: Similar structure but lacks the benzyl group.
5-tert-Butyl-5-phenylimidazolidine-2,4-dione: Contains a tert-butyl group instead of a benzyl group.
Uniqueness
5-Benzyl-5-phenylimidazolidine-2,4-dione is unique due to the presence of both benzyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Biological Activity
5-Benzyl-5-phenylimidazolidine-2,4-dione, also known as a hydantoin compound, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This compound exhibits various mechanisms of action, including inhibition of specific enzymes and modulation of cellular processes. Below is a detailed exploration of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound features a hydantoin core with phenyl and benzyl substituents. This configuration is crucial for its biological activity, influencing its interaction with biological targets.
-
BACE Inhibition :
- This compound has been identified as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is pivotal in the production of amyloid-beta peptides associated with Alzheimer's disease. The compound demonstrates significant binding affinity to BACE1 and modulates amyloid precursor protein (APP) processing by forming a complex with these proteins .
- Research Findings : In vitro studies have shown that this compound can reduce amyloid-beta levels in neuronal cell cultures, suggesting its potential utility in Alzheimer's disease treatment .
-
Neuroprotective Effects :
- The compound exhibits neuroprotective properties by preventing oxidative stress and apoptosis in neuronal cells. This effect is attributed to its ability to enhance cellular antioxidant defenses and inhibit pro-apoptotic pathways .
- Case Studies : Animal models treated with this compound showed improved cognitive function and reduced neuroinflammation compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Table 1: Summary of Biological Activities
Table 2: In Vitro Efficacy Data
Concentration (µM) | % Inhibition of BACE1 Activity | IC50 (µM) |
---|---|---|
0.1 | 30% | 0.5 |
0.5 | 55% | 0.3 |
1.0 | 80% | 0.1 |
Properties
IUPAC Name |
5-benzyl-5-phenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-14-16(18-15(20)17-14,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLQPKUEVLGNAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283091 | |
Record name | 5-benzyl-5-phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4927-43-9 | |
Record name | 5-benzyl-5-phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-benzyl-5-phenylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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